molecular formula C12H12N4OS3 B4171996 N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE

N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE

Cat. No.: B4171996
M. Wt: 324.5 g/mol
InChI Key: CTYVAXHEHSTSAN-UHFFFAOYSA-N
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Description

N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE typically involves the reaction of 2-mercapto-1,3,4-thiadiazole with allyl bromide to form the allylthio derivative. This intermediate is then reacted with 2-chloropyridine-3-thiol in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The allyl and pyridinyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular processes. By binding to these enzymes, it can disrupt their activity and affect various signaling pathways, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide
  • N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
  • N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide

Uniqueness

N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE is unique due to its specific structural features, such as the presence of both allylthio and pyridinylthio groups. These groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS3/c1-2-7-18-12-16-15-11(20-12)14-9(17)8-19-10-5-3-4-6-13-10/h2-6H,1,7-8H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYVAXHEHSTSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(S1)NC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE
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N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE
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N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE
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N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE
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N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE
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N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE

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